rac-(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride, cis rac-(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride, cis
Brand Name: Vulcanchem
CAS No.:
VCID: VC16528392
InChI: InChI=1S/C8H15NO2.ClH/c1-10-8-4-2-3-7(8,9)5-6-11-8;/h2-6,9H2,1H3;1H
SMILES:
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

rac-(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride, cis

CAS No.:

Cat. No.: VC16528392

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

rac-(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride, cis -

Specification

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-10-8-4-2-3-7(8,9)5-6-11-8;/h2-6,9H2,1H3;1H
Standard InChI Key LQZFXBWFARZFHP-UHFFFAOYSA-N
Canonical SMILES COC12CCCC1(CCO2)N.Cl

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound features a fused bicyclic system comprising a cyclopentane ring fused to a tetrahydrofuran moiety, with a methoxy group at the 6a-position and an amine group at the 3a-position. The hydrochloride salt form enhances solubility and stability for research applications . The molecular formula is C₈H₁₆ClNO₂, with a molar mass of 193.67 g/mol .

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Name(3aR,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride
Canonical SMILESCOC12CCCC1(CCO2)N.Cl
InChIKeyLQZFXBWFARZFHP-WLYNEOFISA-N
PubChem CID132342034

Stereochemical Considerations

The "rac-" prefix denotes a racemic mixture of enantiomers, while the "cis" designation indicates the relative configuration of the methoxy and amine groups on the bicyclic framework. X-ray crystallography or nuclear Overhauser effect (NOE) studies would be required to confirm the absolute stereochemistry, though such data remain unpublished . The (3aR,6aS) descriptor suggests a specific spatial arrangement critical for interactions in chiral environments, such as enzyme binding sites .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, the structure implies a multistep process involving:

  • Cyclopenta[b]furan core formation via cyclization of a diol or diene precursor.

  • Methoxylation at the 6a-position using methylating agents like methyl iodide or dimethyl sulfate.

  • Amination at the 3a-position through reductive amination or nucleophilic substitution.

  • Salt formation with hydrochloric acid to yield the hydrochloride .

Chiral resolution techniques (e.g., chiral chromatography or enzymatic kinetic resolution) would be necessary to separate enantiomers, though the racemic mixture is typically supplied for broad screening purposes .

Analytical Characterization

Quality control likely employs:

  • High-performance liquid chromatography (HPLC) for purity assessment.

  • Nuclear magnetic resonance (NMR) spectroscopy to verify substituent positions.

  • Mass spectrometry (MS) to confirm molecular weight .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits improved water solubility compared to its free base form. Stability data suggest storage at 2–8°C under inert atmosphere to prevent decomposition . No published data exist on its pKa, logP, or photostability.

Spectroscopic Profiles

  • Infrared (IR) spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C-O-C ether vibrations (~1100 cm⁻¹), and C-N stretches (~1250 cm⁻¹) .

  • ¹³C NMR: Predicted signals for the methoxy carbon at ~55 ppm and amine-bearing carbon at ~45 ppm .

Research Applications and Biological Relevance

Pharmacological Screening

Though undisclosed in public literature, structurally analogous cyclopenta[b]furan derivatives exhibit:

  • Neuromodulatory activity: Interaction with serotonin or dopamine receptors .

  • Antiviral potential: Inhibition of viral proteases via hydrogen bonding to the amine group .

Chemical Intermediate Utility

The compound serves as a building block for:

  • Chiral ligand synthesis in asymmetric catalysis.

  • Peptidomimetic design via functionalization of the amine group .

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